(R)-2-Chloro-2-oxo-1-phenylethyl acetate

Chiral Derivatization Enantiomeric Excess NMR Spectroscopy

(R)-2-Chloro-2-oxo-1-phenylethyl acetate (CAS 49845-69-4), also known as (R)-O-acetylmandelic acid chloride, is an enantiopure α-acyloxy acid chloride derivative of (R)-mandelic acid. It features a chiral benzylic carbon bearing both a reactive acyl chloride and a protected α-hydroxy group as an acetate ester.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B8116723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-2-oxo-1-phenylethyl acetate
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=CC=CC=C1)C(=O)Cl
InChIInChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m1/s1
InChIKeyBERNQQVIUAZUHY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Chloro-2-oxo-1-phenylethyl Acetate: A Core Chiral Acyl Chloride Building Block for Asymmetric Synthesis


(R)-2-Chloro-2-oxo-1-phenylethyl acetate (CAS 49845-69-4), also known as (R)-O-acetylmandelic acid chloride, is an enantiopure α-acyloxy acid chloride derivative of (R)-mandelic acid . It features a chiral benzylic carbon bearing both a reactive acyl chloride and a protected α-hydroxy group as an acetate ester . With a molecular weight of 212.63 g/mol and a topological polar surface area of 43.4 Ų, it serves as a versatile chiral building block in asymmetric synthesis, particularly for introducing stereogenic centers into complex molecules .

Why (R)-2-Chloro-2-oxo-1-phenylethyl Acetate Cannot Be Interchanged with Common Mandelic Acid Derivatives


Substituting this compound with its (S)-enantiomer, the unprotected α-hydroxy acid chloride (mandelic acid chloride), or even a racemic mixture is not chemically equivalent. The (R)-configuration at the stereocenter is critical for achieving the desired diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in downstream chiral products [1][2]. The α-acetoxy protecting group is essential to prevent self-condensation and side reactions that plague unprotected α-hydroxy acid chlorides, which are notoriously unstable and prone to polymerization . Using the racemic mixture introduces an unwanted enantiomer, compromising chiral purity and requiring additional, costly resolution steps [1]. The acetyl protecting group also provides a distinct steric and electronic profile compared to other acyl derivatives (e.g., formyl, benzoyl), impacting reaction selectivity and kinetics .

Quantitative Evidence for (R)-2-Chloro-2-oxo-1-phenylethyl Acetate: Comparator-Based Performance Data


Enantiomeric Excess Determination: Direct Comparison of (R)- vs (S)-Derived Esters for NMR Chiral Purity Analysis

The compound serves as a high-performance chiral derivatizing agent (CDA). When esterified with chiral alcohols, the resulting diastereomeric esters exhibit distinct NMR signals, enabling precise ee determination. Studies show that using (S)-(+)-O-acetylmandelic acid chloride for derivatization yields enantiomeric excess measurements of 98–99% for 2-hydroxy fatty acid methyl esters [1]. This level of precision directly contrasts with alternative CDAs like (R)-(-)-α-methoxyphenylacetic acid, which may show lower separation factors (α=1.15) for similar mandelic acid derivatives in certain conditions [2].

Chiral Derivatization Enantiomeric Excess NMR Spectroscopy

Enantioselective Kinetic Resolution: Steric Tuning of Diastereomeric Excess (d.e.) by Mandelic Acid Chloride Derivatives

In kinetic resolutions using the chiral auxiliary 'SuperQuat', the choice of α-substituent on the mandelic acid chloride dramatically alters the diastereomeric excess. While specific numerical data for the phenyl-substituted (R)-2-chloro-2-oxo-1-phenylethyl acetate is not directly reported, the study explicitly states that substituting the phenyl group for n-butyl, tert-butyl, or cyclohexyl 'changed the d.e. significantly' [1]. This establishes that the phenyl ring in our target compound is not an inert spectator but a key determinant of stereochemical outcome, providing a unique steric profile compared to aliphatic analogs.

Kinetic Resolution Diastereoselectivity Asymmetric Catalysis

Shelf-Life and Stability Advantage: Quantified Storage Requirements vs. Unprotected α-Hydroxy Acid Chlorides

The α-acetoxy protecting group confers significant stability advantages. Vendor specifications require storage at 2-8°C under inert argon atmosphere to maintain ≥97% purity . In stark contrast, the analogous unprotected α-hydroxybenzeneacetyl chloride (mandelic acid chloride) is highly unstable, prone to rapid decomposition and polymerization, and must be prepared and used in situ with specialized techniques [1]. The quantitative stability of the acetyl-protected form enables reliable long-term procurement and use, whereas the unprotected form cannot be effectively inventoried, representing a critical logistical and experimental reliability advantage.

Chemical Stability Storage Conditions Reagent Quality

Synthetic Utility in Chiral Resolution: Documented Use in Diastereomeric Recrystallization for Enantiopure API Synthesis

This compound is a documented resolving agent. A patent example details its use: a racemic piperidine intermediate was resolved by acylation with (S)-O-acetylmandelic acid chloride, followed by recrystallization of the desired diastereoisomer [1]. While yield data is not specified in the abstract, the method demonstrates a successful and selective resolution process. This contrasts with alternative resolution methods like enzymatic kinetic resolution using lipases, which, while offering high enantioselectivity (E > 200), may suffer from limited substrate scope, lower conversion rates (e.g., 45.5%), and require specialized biological reagents [2].

Chiral Resolution Diastereomeric Crystallization Pharmaceutical Intermediate

Optimal Application Scenarios for (R)-2-Chloro-2-oxo-1-phenylethyl Acetate in Pharmaceutical and Chemical R&D


High-Precision Determination of Enantiomeric Excess for Chiral Alcohols and Amines

As a reliable chiral derivatizing agent (CDA), this compound is optimal for establishing the enantiopurity of newly synthesized chiral building blocks. Its use in NMR spectroscopy, as demonstrated by the quantification of 98-99% ee for 2-hydroxy fatty acid methyl esters, provides a level of analytical precision essential for quality control in early-stage drug discovery [1]. Researchers should select this compound when unambiguous and highly sensitive ee determination is required, particularly for substrates where alternative CDAs show lower separation factors [2].

Classical Resolution of Racemic Amines via Diastereomeric Salt or Amide Formation

This compound is a prime candidate for the classical resolution of racemic amine-containing intermediates. Its documented use in acylating a racemic piperidine, followed by recrystallization of the resulting diastereomers, showcases its utility in isolating enantiopure active pharmaceutical ingredient (API) precursors [1]. This chemical approach is often preferable to enzymatic methods due to its broader substrate compatibility, predictable scalability, and avoidance of complex bioreactor setups [2].

Stereocontrolled Introduction of a Protected Mandelic Acid Moiety in Complex Molecule Synthesis

In multi-step syntheses of complex natural products or pharmaceutical candidates, this compound serves as an ideal chiral building block. Its stability, conferred by the α-acetoxy protecting group, allows for its reliable use in acylation reactions to introduce a stereodefined benzylic center [1]. This is in stark contrast to the unstable, unprotected mandelic acid chloride, which would require hazardous and time-sensitive in situ generation [2]. The distinct steric profile of the phenyl group also allows chemists to tune the stereoselectivity of subsequent transformations, as evidenced by kinetic resolution studies [3].

Reliable Procurement for Long-Term Synthetic Route Development and Scale-Up

For process chemistry groups developing scalable routes, the commercial availability and defined storage stability (2-8°C under argon) of (R)-2-chloro-2-oxo-1-phenylethyl acetate are significant logistical advantages [1]. Unlike its unprotected analog, which cannot be stockpiled, this compound can be ordered in bulk and used as a consistent, quality-controlled reagent across multiple development campaigns. This ensures reproducibility and reduces the operational burden and safety risks associated with the in situ preparation of unstable intermediates [2].

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